molecular formula C11H11FN2O2 B1442238 ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate CAS No. 885271-93-2

ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate

Cat. No. B1442238
CAS RN: 885271-93-2
M. Wt: 222.22 g/mol
InChI Key: RLQKHYIJSNFESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate, also known as EFIA, is a synthetic compound with a molecular weight of 222.22 g/mol . It belongs to the class of indazole derivatives, which are widely studied in the field of medicinal chemistry due to their potential applications as therapeutic agents.


Physical And Chemical Properties Analysis

Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate has a molecular weight of 222.22 . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Pharmacology

Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate: is a compound that has garnered attention in pharmacological research due to its indazole core, which is a prominent feature in many pharmacologically active molecules . Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties . This compound, with its fluorine substitution, could potentially be used to synthesize new drugs with improved efficacy and selectivity.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of various indazole derivatives . These derivatives are structurally similar to several compounds that have been evaluated for their antiproliferative activities against different cancer cell lines, including leukemia, melanoma, and breast cancer . The fluorine atom in the compound could enhance the binding affinity and metabolic stability of the synthesized drugs.

Organic Synthesis

The compound is used in organic synthesis as a building block for creating more complex molecules . Its reactivity, particularly due to the presence of the ester group, allows for various transformations that can lead to the development of new organic compounds with potential applications in different chemical research areas.

Drug Discovery

In drug discovery, ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate can be utilized to create libraries of indazole-based compounds for high-throughput screening . The fluorine atom is particularly valuable in medicinal chemistry, as it can significantly influence the pharmacokinetic and pharmacodynamic properties of therapeutic candidates.

Biochemistry

Biochemically, the compound could be involved in studies related to enzyme inhibition, given that indazole derivatives often mimic the transition states of biochemical reactions . This makes them suitable candidates for the design of enzyme inhibitors, which can be used as tools for understanding enzyme mechanisms or as potential drugs.

Chemical Research

In chemical research, this compound is of interest for its potential use in the synthesis of materials with novel properties . The indazole moiety is a common feature in materials chemistry, particularly in the development of organic semiconductors and other electronic materials.

Safety and Hazards

The safety data sheet for ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate indicates that it is classified under GHS07 and carries a warning signal word . Specific hazard statements and precautionary measures are not detailed in the search results .

properties

IUPAC Name

ethyl 2-(5-fluoro-2H-indazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-2-16-11(15)6-10-8-5-7(12)3-4-9(8)13-14-10/h3-5H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQKHYIJSNFESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C2C=C(C=CC2=NN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289500
Record name Ethyl 5-fluoro-1H-indazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate

CAS RN

885271-93-2
Record name Ethyl 5-fluoro-1H-indazole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-fluoro-1H-indazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate
Reactant of Route 3
Reactant of Route 3
ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate
Reactant of Route 4
Reactant of Route 4
ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate
Reactant of Route 6
Reactant of Route 6
ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.